N,N-dimethylpiperidine-3-sulfonamide
CAS No.: 1016812-70-6
Cat. No.: VC12005925
Molecular Formula: C7H16N2O2S
Molecular Weight: 192.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1016812-70-6 |
---|---|
Molecular Formula | C7H16N2O2S |
Molecular Weight | 192.28 g/mol |
IUPAC Name | N,N-dimethylpiperidine-3-sulfonamide |
Standard InChI | InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3 |
Standard InChI Key | UBQFMSBLUZPECP-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)C1CCCNC1 |
Canonical SMILES | CN(C)S(=O)(=O)C1CCCNC1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N,N-Dimethylpiperidine-3-sulfonamide ((3S)-N,N-dimethylpiperidine-3-sulfonamide) possesses a six-membered piperidine ring with a sulfonamide group (-SO₂N(CH₃)₂) at the 3-position. The stereochemistry at the 3-carbon is designated as S in its enantiopure form . Key structural descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₆N₂O₂S | |
Molecular Weight | 192.28 g/mol | |
SMILES | CN(C)S(=O)(=O)[C@H]1CCCNC1 | |
InChIKey | UBQFMSBLUZPECP-ZETCQYMHSA-N |
The piperidine ring adopts a chair conformation, with the sulfonamide group in an equatorial position to minimize steric strain .
Synthetic Methodologies
Direct Sulfonylation of Piperidine
A common route involves reacting 3-aminopiperidine with dimethylsulfamoyl chloride under basic conditions. For example, lithium hydroxide (LiOH) in dimethylacetamide (DMA) at 80–100°C facilitates nucleophilic substitution, yielding the sulfonamide with >85% purity .
Reaction Scheme:
Chirality Induction
Enantioselective synthesis employs chiral auxiliaries or asymmetric catalysis. The (3S) configuration is achievable via resolution using tartaric acid derivatives or enzymatic methods, though yield optimization remains challenging .
Pharmacological and Agrochemical Applications
Antibacterial Activity
Sulfonamide-piperidine hybrids exhibit dual mechanisms against plant pathogens:
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Dihydropteroate Synthase (DHPS) Inhibition: Competes with p-aminobenzoic acid (PABA), disrupting folate biosynthesis .
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Membrane Disruption: Hydrophobic interactions with lipid bilayers increase membrane permeability, causing ion leakage .
In vitro studies on structurally related compounds show minimum inhibitory concentrations (MICs) of 12.5–50 µg/mL against Xanthomonas oryzae and Pseudomonas syringae .
Kinase Modulation
Though direct evidence for N,N-dimethylpiperidine-3-sulfonamide is lacking, analogs like 4-((3-bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide inhibit kinases involved in cancer and neurodegeneration. The piperidine-sulfonamide core likely interacts with ATP-binding pockets via hydrogen bonding and hydrophobic contacts.
Analytical and Industrial Considerations
Stability Profiles
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Thermal Stability: Decomposes above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .
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Photostability: Susceptible to UV-induced degradation, necessitating amber glass storage .
Future Directions
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Enantioselective Catalysis: Developing cost-effective asymmetric synthesis routes.
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Structure-Activity Relationships (SAR): Systematic modification of the piperidine ring and sulfonamide group to enhance bioactivity.
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Target Identification: Proteomic studies to map interactions with DHPS and kinase targets.
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